molecular formula C10H12O3 B8277659 4-Acetoxy-2,5-dimethylphenol

4-Acetoxy-2,5-dimethylphenol

Cat. No.: B8277659
M. Wt: 180.20 g/mol
InChI Key: HQSHWHJWYIYLRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetoxy-2,5-dimethylphenol is a phenolic derivative featuring an acetoxy group (-OAc) at the 4-position and methyl groups at the 2- and 5-positions.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

(4-hydroxy-2,5-dimethylphenyl) acetate

InChI

InChI=1S/C10H12O3/c1-6-5-10(13-8(3)11)7(2)4-9(6)12/h4-5,12H,1-3H3

InChI Key

HQSHWHJWYIYLRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC(=O)C)C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct comparisons are hindered by the absence of data on 4-Acetoxy-2,5-dimethylphenol, the following general observations can be made using structural analogs from the evidence and known chemistry:

a. 4-Chloro-3,5-dimethylphenol (PCMX)

  • Structural Differences: PCMX has a chlorine substituent at the 4-position and methyl groups at 3- and 5-positions, whereas this compound has an acetoxy group at 4 and methyl groups at 2 and 3.
  • Key Properties (from Evidence) :
    • Toxicity : PCMX is classified as acutely toxic (oral, dermal) and a skin sensitizer .
    • Environmental Impact : Toxic to aquatic life with long-term effects .
    • Physical Properties : Solid at room temperature, melting point ~115–118°C, flash point 132°C .
  • Functional Group Impact: The chlorine in PCMX enhances antimicrobial activity but increases environmental toxicity. The acetoxy group in this compound may reduce volatility and alter metabolic pathways compared to PCMX.

b. 2,5-Dimethylphenol (DMP)

  • Structural Differences : Lacks the 4-substituent (acetoxy or chloro).
  • Key Properties: Reactivity: More reactive due to free phenolic -OH group. Toxicity: Likely less severe than PCMX due to absence of electronegative substituents (e.g., Cl).

c. 4-Hydroxyacetophenone

  • Structural Differences : Contains a ketone group instead of methyl and acetoxy substituents.
  • Key Properties :
    • Applications : Used in fragrance and pharmaceutical industries.
    • Stability : The ketone group may increase susceptibility to oxidation compared to acetoxy derivatives.

Hypothetical Data Table for Comparison

Property This compound (Hypothetical) 4-Chloro-3,5-dimethylphenol (PCMX) 2,5-Dimethylphenol
Molecular Formula C₁₁H₁₄O₃ C₈H₉ClO C₈H₁₀O
Functional Groups Acetoxy, methyl Chloro, methyl Phenolic -OH, methyl
Melting Point ~80–100°C (estimated) 115–118°C 75–78°C
Toxicity (Acute Oral) Likely lower (no Cl substituent) Category 4 (H302) Limited data
Environmental Impact Unclear; acetoxy may hydrolyze to phenol Toxic to aquatic life Moderate toxicity

Recommendations for Further Study

Synthesis and Characterization: Obtain NMR, MS, and XRD data for this compound.

Toxicological Profiling : Compare acute and chronic toxicity with PCMX and other analogs.

Environmental Studies : Assess biodegradability and aquatic toxicity.

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